Journal Name:Inorganic Chemistry Frontiers
Journal ISSN:2052-1553
IF:7.779
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qi#!recentarticles&adv
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:352
Publishing Cycle:
OA or Not:Not
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI90101G
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Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01737K
Polyacrylonitrile (PAN) has been investigated as an effective binder and coating material for silicon anodes in lithium ion batteries due to its inherent elasticity and the propensity to form conjugated structures. However, achieving a balance among the conductivity, binding strength and elasticity is a challenge faced by researchers. Herein, the structural and property evolution of PAN during calcination is systematically investigated to realize balanced conductivity and elasticity. Additionally, a hydrogen bonding network is established to address the issue of low binding strength by applying carboxymethyl cellulose (CMC) as the thickening agent for PAN. The as-prepared Si@cPAN@CMC electrode demonstrated a discharge capacity of 2358 mA h g−1 after 100 cycles at 1 A g−1, with an initial coulombic efficiency (ICE) of 91.0% and a capacity retention of 93.8%. Furthermore, the electrode exhibited a stable cycling life of nearly 700 cycles under a limited charge and discharge capacity of 1000 mA h g−1 at 1 A g−1, and the electrode with a mass loading of 3.0 mg cm−2 demonstrated a high areal capacity of 5.0 mA h cm−2 after 50 cycles at 0.5 A g−1. Therefore, this work opens a new avenue for designing a multifunctional coating layer for promising anodes of lithium-ion batteries.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01641B
Design strategies for molecular thermometers by magnetic resonance are essential for enabling new noninvasive means of temperature mapping for disease diagnoses and treatments. Herein we demonstrate a new design strategy for thermometry based on chemical control of the vibrational partition function. To do so, we performed variable-temperature 59Co NMR investigations of four air-stable Co(III) complexes: Co(accp)3 (1), Co(bzac)3 (2), Co(tBu2-acac)3 (3), and Co(acac)3 (4) (accp = 2-acetylcyclopentanonate; bzac = benzoylacetonate; tBu2-acac = 2,2,6,6-tetramethyl-3,5-heptanedionate and acac = acetylacetonate). We discovered 59Co chemical shift temperature sensitivity (Δδ/ΔT) values of 3.50(2), 3.39(3), 1.63(3), and 2.83(1) ppm °C−1 for 1–4, respectively, at 100 mM concentration. The values observed for 1 and 2 are new records for sensitivity for low-spin Co(III) complexes. We propose that the observed heightened sensitivities for 1 and 2 are intimately tied to the asymmetry of the accp and bzac ligands versus the acac and tBu2-acac ligands, which enables a larger number of low-energy Raman-active vibrational modes to contribute to the observed Δδ/ΔT values.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01643A
Single atomic catalysts (SACs) with planar metal-N4 sites are promising electrocatalysts for CO2 reduction reaction (CO2RR) in which the coordination environment plays a crucial role in intrinsic catalytic activity. Cobalt porphyrin is one of the most intensely studied model compound towards CO2 reduction photocatalysts and electrocatalysts because of the central metal located in a well-defined planar four-coordinated (Co–N4) environment. Appropriate structural adjustment of tetraaza-macrocyclic ligands has been demonstrated to improve their thermodynamic reactivity towards CO2 reduction. Herein, we theoretically reveal that such approach enables to tune the electronic structure around active metallic sites due to the changed Co–N4 local structures with broken D4h symmetry and different conjugated ligands from density functional theory (DFT) calculations upon a series of model compounds. They contain cobalt corrole (Co2), cobalt octahydroporphyrin (Co3), and cobalt 1,5,9,13-tetraazacyclohexadecane (Co4), referring to the cobalt porphyrin (Co1) as the benchmark. In addition, the replacement of N atom(s) in Co–N4 sites in Co1 using O and S heteroatoms to form cobalt 21-oxaporphyrin (Co5), cobalt 21,23-dioxaporphyrin (Co6), 21,22-dioxaporphyrin (Co7), cobalt 21-thiaporphyrin (Co8), cobalt 21,23-dithiaporphyrin (Co9), and cobalt 21,22-dithiaporphyrin (Co10) has been evaluated for the rational design and synthesis of high efficiency Co–N–C (cobalt-based) catalysts made up of single metallic atoms coordinated by nonmetallic ligands. In particular, Co3 and Co8 show the lower limiting potentials for CO product as −0.61 and −0.58 eV, respectively, compared with that of Co1. Co2 and Co5 have promising activity for the CH3OH product with the limiting potentials of −1.30 and −1.04 eV and for CH4 product with the limiting potentials of −1.37 and −1.04 eV. This study not only provides a comprehensive view of Co-porphyrinoids for CO2RR but also presents a theoretical screening path for designing and searching efficient molecular catalysts toward electrochemical reactions.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01926H
High energy density, stable, and inexpensive electrode materials have the potential to improve the performance of lithium–sulfur (Li–S) batteries. Developing high porosity, high conductivity, and a network framework for multidirectional ion transfer in Li–S batteries, on the other hand, remains a significant challenge. Nitrogen and phosphorus co-doped porous carbon sheets (PCS900) are designed and synthesized here with high porosity and abundant active sites. PCS900 can withstand high sulphur loading while also providing multidirectional ion transport channels. Density functional theory (DFT) calculations indicate that nitrogen and phosphorus co-dopants play an important role in suppressing the shuttle effect via the chemical interaction between sulfur and the carbon framework. At a current density of 1 C, the PCS900/S electrode has an initial specific capacity of 737 mA h g−1, and the average capacity decay rate per 500 cycles is as low as 0.079%. Furthermore, the heat released during the discharging process is greater than the heat released during the charging process due to the combination of in situ XRD and microcalorimetry techniques.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01847D
The rational design and construction of heterogeneous non-noble metal catalysts with high-performance are greatly needed in practical applications, such as the selective hydrogenation of nitro aromatics. In this study, we developed a new type of cobalt-based catalyst, in which Co nanoparticles (NPs) are encapsulated in porous N-doped carbon nanotubes (Co@NCT) to achieve high efficiency, low cost and excellent durability. The Co nanoparticles greatly improved the catalytic activity by adjusting the electron cloud distribution. Co@NCT-800 exhibits excellent activity, chemo-selectivity and recyclability for converting 14 nitro compounds into the desired amines through hydrogenation using hydrazine hydrate as the reduction agent under mild conditions (25 °C, 20 min, 1 atm). In addition, taking reducing nitrobenzene into aniline as the model reaction, the hydrogenation mechanism was systematically investigated using density functional theory (DFT) calculations.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01420G
Coupling molybdenum-based materials with carbon is an effective strategy to improve the hydrogen evolution reaction (HER) performance. However, achieving the desired surface-active sites by regulating the catalyst's morphology presents a challenge. Here, we present a novel approach using guanosine as an assisting agent to synthesize core–shell Mo2N/Mo2C/C composites. By utilizing guanosine in combination with ammonium heptamolybdate, we induce the formation of new hierarchical Mo-based structures through intrinsic self-regulating mechanisms. The presence of rich interactions between guanosine molecules, such as hydrogen bonding and π–π stacking, plays a pivotal role in achieving this successful outcome. Notably, a core–shell spherical MoO2/CN polymer was formed when using an optimal amount of guanosine. By pyrolysis at 800 °C, this was transformed into the core–shell Mo2N/Mo2C/C composite. The unexpected core–shell structure was elucidated through ex situ XRD and SEM characterization, highlighting the dominance of carbon in the outer shells and molybdenum-rich phases in the core. The synthesized Mo2N/Mo2C/C composites exhibit a low overpotential of only 79 mV under alkaline conditions, which is comparable to that of commercially available Pt/C catalysts. Our study offers a promising route for developing noble-metal-free catalysts with enhanced HER performance, contributing to the advancement of green hydrogen generation technologies.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01673K
The electrocatalytic nitrogen reduction reaction (NRR) as an alternative approach to the energy-intensive Haber–Bosch process for artificial ammonia synthesis has attracted extensive attention. Previous reports have suggested that metal-free electrocatalysts, such as nitrogen-doped carbon featuring modified electronic structure and charge polarization, are able to eliminate the nitrogen chemisorption barrier and achieve ammonia synthesis with a certain performance. However, the NRR process involves not only adsorption but also subsequent nitrogen cleavage and hydrogenation, which still pose great challenge. Herein, through doping oxygen as a secondary heteroatom into nitrogen-doped carbon, a synergistic electronic promoting effect is triggered to boost ambient ammonia synthesis. The electronic structure and the polarity of adjacent carbon atoms are further optimized, significantly lowing the energy barrier of the overall nitrogen reduction process. As expected, the proof-of-concept oxygen-enriched nitrogen-doped carbon catalyst delivers a much enhanced performance compared to its counterpart, with an ammonia yield rate of 67.3 μg h−1 mg−1 and the corresponding Faradaic efficiency of 36.2% at −0.2 V versus the reversible hydrogen electrode. This study emphasizes the superiority of oxygen doping and sheds light on the rational design of heteroatom-modified carbon materials for artificial ammonia synthesis under ambient conditions.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01712E
Unique sheet-like Silicalite-1 single crystals containing intracrystalline macropores (HMS-Silicalite-1) were prepared by urea-assisted, dry-gel synthesis, which uses mesoporous silica spheres (MSSs) as both the silica precursor and the macropore template. Urea was found to inhibit crystal growth in the b-axis direction and, therefore, play a pivotal role in the formation of the sheet-like crystals. Zeolite growth occurred via “dissolution–crystallization” transformation of MSSs to produce macro/microporous Silicalite-1 crystals. Systematic studies revealed that the urea/SiO2 and H2O/SiO2 ratios affect the morphology of the resulting Silicalite-1 zeolites and that the thickness of HMS-Silicalite-1 platelets can be tuned between 190 nm and 400 nm. It was also found that the H2O/SiO2 and urea/SiO2 ratios can be modulated to match the “inhibition” and “dissolution–crystallization” processes. HMS-Silicalite-1 was assessed as a catalyst for the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam and found to exhibit significantly greater resistance to deactivation than conventional Silicalite-1 and hierarchical macro/microporous Silicalite-1. The superior performance of HMS-Silicalite-1 is attributed to the presence of crystals of Silicalite-1 that are thin in the direction of the b-axis and contain significant macropores (150 to 400 nm in size). The results of this study offer a novel, yet simple, method for simultaneous control of the zeolite crystal aspect ratio and macropore content to produce catalysts that are highly efficient for diffusion-limited reactions involving large reactant molecules.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01512B
Reduced-dimensional (RD) metal halide perovskites (MHPs) have received much attention from scientific researchers for their highly tunable optoelectronic properties and solution processability. To date, the large cation candidates for constructing RD MHPs have mostly been selected from the organoamine/organoammonium salt family which is commercially available. We previously reported a straightforward approach for preparing new types of RD perovskites based on the organothiol redox or condensation reactions on the organic cations (Yuan et al., CCS Chem., 2022, 3, 1276–1284). Here, we further apply the synthetic strategy to prepare two new series of Dion–Jacobson (DJ) type RD MHPs with dithioketal-containing intercalating cations. The single-crystal X-ray crystallography and spectroscopic results indicate the evolution of the distortion of the RD structures and the photophysical behaviors following the increase in the inorganic components. The materials are solution processable for near-infrared light-emitting diode application, and the best device emitting at 746 nm achieved an EQE of 2%.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01544K
A new highly solid-state luminescent dicationic Cu(I)4 metallacycle A based on a mixed P,As ligand assembly is reported for the first time. Surprisingly, as compared to a previously described related Cu(I)4 metallacycle B based on a similar P,P ligand, a moderate effect of the presence of arsenic atoms in the photophysical processes is observed. A thorough combined experimental and theoretical study is conducted revealing that, in Cu(I) polymetallic assemblies bearing pnictogen ligands, the substitution of a phosphorus atom by an arsenic atom does not cause systematically an alteration of the SOC values and therefore an improvement of the radiative relaxation rates. Intermolecular constraints applied on the gross molecular backbones can play a major role, inducing subtle but noticeable structural alteration impacting optical changes that may differentiate the photophysics of the assemblies regarding the pnictogen atom present. In line with this point, luminescence thermochromism and mechanochromism are observed and analyzed for both A and B assemblies, which moreover also display in the solid state at high temperature an original irreversible thermal crystalline transition that impacts photophysical properties. All in all, this study highlights the subtle and competitive effects that can rule out the photophysics of Cu(I) polymetallic assemblies based on organo-pnictogen ligands and reveals their stimuli-sensitive behaviours, allowing the facile preparation of different phases bearing contrast efficient luminescence properties.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01642K
Pentlandite cobalt sulfide (Co9S8) has gained significant attention as a water-splitting electrocatalyst on account of its intrinsic metallic conductivity and active sites. However, the robust sulfur–hydrogen (S–Hads) bonds formed on Co9S8’s surface significantly impede the atomic hydrogen desorption and suppress the overall HER performance. Herein, nitrogen and phosphorous anion co-doped Co9S8 (N,P-Co9S8) was in situ synthesized on cobalt foam, and the material can serve as an efficient precious metal-free bifunctional catalyst for electrochemical water splitting in basic media. Remarkably, N,P-Co9S8 exhibits much better HER activity than the pristine Co9S8 with smaller overpotentials of 80 and 189 mV to deliver current densities of 10 and 100 mA cm−2, respectively, in 1.0 M KOH solution, as well as a lower Tafel slope of 104 mV dec−1. The remarkable HER performance is mainly attributed to the electronic structure and surface wettability of Co9S8 regulated by anion doping. The N and P anion co-doping can synergistically increase the water dissociation, optimize atomic hydrogen desorption, and accelerate mass transfer, giving rise to the improvement of HER performance. Moreover, N,P-Co9S8 is found to bifunctionally electrolyze the OER in alkaline electrolytes with outstanding activity and super-catalytic stability. The assembled water electrolyzer using N,P-Co9S8 as both the anode and cathode only needs small cell voltages of 1.90 and 1.74 V to drive a current density of 100 mA cm−2 at 25 and 65 °C, respectively.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI00872J
3D hybrid organic–inorganic halide perovskites attract considerable attention due to their outstanding physical properties and promising applications in photovoltaics and light-emitting diodes. Lead-based hybrid perovskites are currently the most studied and applied materials; however, the very high toxicity of lead creates the demand for less toxic lead-free analogues. This paper describes the synthesis and detailed characterization of new 3D tin-based hybrid perovskites with an aziridinium cation (AzrH)SnX3 (where AzrH = aziridinium and X = Cl, Br or I). All of the obtained perovskites undergo temperature-induced crystallographic phase transitions at low temperatures. (AzrH)SnBr3 and (AzrH)SnI3 are cubic at room temperature, while upon cooling, they transit into an orthorhombic phase. (AzrH)SnCl3 is orthorhombic at room temperature and reduces its symmetry to two different monoclinic phases upon two consequent transitions. Crystallographic experiments allowed us to obtain ordered structures of the aziridinium cation for the first time. UV-vis measurements showed that (AzrH)SnX3 perovskites exhibit absorption edges, characteristic of semiconducting materials. The optical band gaps of the obtained compounds were found to be 3.48 eV (Cl), 2.46 eV (Br) and 1.54 eV (I) according to Tauc plots. Thus, the discovered compounds form a new group of 3D semiconducting lead-free perovskites that can widen the range of suitable materials for the production of solar cells and light-emitting diodes.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI02165C
Here we report the synthesis and structural characterization of four [7]rotaxanes formed by coordinating hybrid inorganic–organic [2]rotaxanes to a central {Ni12} core. X-ray single crystal diffraction demonstrate that [7]rotaxanes are formed, with a range of conformations in the crystal. Small angle X-ray scattering supported by molecular dynamic simulations demonstrates that the large molecules are stable in solution and also show that the conformers present in solution are not those found in the crystal. Pulsed EPR spectroscopy show that phase memory times for the {Cr7Ni} rings, which have been proposed as qubits, are reduced but not dramatically by the presence of the {Ni12} cage.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01666H
Inspired by the catalytic processes of enzymes, we developed a multifunctional catalytic system with enzyme-like active centers and cofactors by means of the crystal engineering strategy. Herein, a new photoactive polyoxometalate-based metal–organic framework (POMOF), Cu(I)W–TPT, was synthesized through a solvothermal reaction. The densely distributed binuclear copper centers and strong π⋯π interactions within TPT moieties in the confined space of Cu(I)W–TPT ensure the charge transport processes. POMs can continuously accept electrons and inhibit the rapid recombination of photogenerated electron–hole pairs, resulting in efficient electron transfer through type I reactions and the generation of a single reactive oxygen species (ROS) ˙O2−. Cu(I)W–TPT gave a high yield and excellent chemoselectivity in the oxidation of phenylboronic acid to phenol by the synergetic effect of each component under an air atmosphere and visible light irradiation for 24 h. ˙O2− is the main ROS in the highly selective formation of phenols through the aerobic oxidation of phenylboronic acid, effectively evading the overoxidation of phenols.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01774E
Endowing metal halide hybrids (MHHs) with time-resolved emission and afterglow could significantly broaden their applications in fields such as information security and anti-counterfeiting. Nonetheless, there have been relatively few successes in developing organic cations with persistent room-temperature phosphorescence (RTP) to construct MHHs with afterglow. In this work, we synthesize a new polyazole, 3,5-di(1H-pyrazol-4-yl)-4H-1,2,4-triazol-4-amine (DPTA), with green persistent RTP up to 1.5 s. The afterglow of DPTA reaches up to ∼1.0 s even after being assembled into 0D (DPTAH3)InCl6·2.5H2O (DIC). Due to strong overlap between the triplet emission of DPTA and 1S0 → 3Px absorption of Sb3+, efficient triplet energy transfer (TET) with the highest yield of 65.3% and a near-unity photoluminescence quantum yield (PLQY) is achieved. More importantly, the afterglow persistence time of DIC:x% Sb can be easily tailored through Sb3+ doping. Given the Sb3+-dependent emission color and long persistence time, a series of DIC:x% Sb are successfully utilized to demonstrate high-security-level anti-counterfeiting application. This work shows an effective strategy for designing new MHHs with tunable emission and afterglow persistence time.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01561K
Over the last decade, boron-based complexes have been emerging as unique catalysts for the bifunctional activation of small molecules. To reveal the difference in the electronic regulatory factors on the design of electrophilic borane and nucleophilic boryl transition metal catalysts, the DPB–Ni complex was selected as a representative catalyst to investigate their performance in H2 activation using density functional theory (DFT) calculations. Our findings reveal that the nucleophilic sp3 boryl–nickel catalyst had a higher activity than the electrophilic borane–nickel catalyst for H2 activation. The Lewis basicity of boryl could be enhanced by the dative pyridine group, increasing the activity of the boryl–nickel catalyst. In the electrophilic sp3 borane–nickel system, the electron-withdrawing group (EWG) enhanced the M→B dative bond, suppressing the cleavage of the B–Ni bond during the H2 activation, while the formation of the B–H–Ni bond was facilitated by the EWG group. The electron-donating group (EDG) resulted in similar influences. These compromised results surprisingly led to an insignificant electronic effect on the activity. In the nucleophilic sp3 boryl–nickel system, the electronic effect of the ligands significantly influenced the catalytic performance. The EDG increased the nucleophilicity of the boryl to assist H2 activation and enhanced the electron density of the metal center for H2 oxidative addition, significantly improving the activity; whereas, the EWG group decreased the reaction activity. The distinct electronic effect revealed by this study will be helpful to advance the rational design of boron-based transition metal catalysts for bifunctional catalysis and their applications.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01636F
Electrostrictive materials have been actively studied for applications in precision machinery, laser communication, and biological microscopy due to their numerous advantages, including high resolution, negligible hysteresis, low heat dissipation, and fast response. Nevertheless, simultaneously achieving high strain and low hysteresis in electrostrictive materials presents a great challenge, impeding the development of high precision positioning devices. In this study, we designed a critical phase point where the relaxor state coexists with the rhombohedral and tetragonal phases, offering a favorable environment for the reversible transition from the ergodic relaxor state to an unstable long-range ordered ferroelectric state under an external electric field, enabling a high electrostrictive strain. To achieve this strategy, we introduced a strong relaxor component by incorporating a Nd dopant into Pb(Mg1/3Nb3/2)O3–PbTiO3 (PMN–PT) ceramics, thereby enhancing local structural heterogeneity. The resulting 4%Nd-doped 0.69PMN–0.31PT ceramic exhibits an excellent electrostrictive strain of 0.22% with a highly effective piezoelectric strain coefficient Smax/Emax = 730 pm V−1 at 30 kV cm−1, superior to those of previously reported electrostrictive ceramics and most piezoelectric ceramics. Moreover, the 4%Nd-doped 0.69PMN–0.31PT ceramic demonstrates favorable temperature stability, maintaining an electrostrictive strain of 0.15% at temperatures up to 80 °C. This work provides an effective way to obtain high-performance electrostrictive materials via synergistically enhancing local structural heterogeneity and designing a morphotropic relaxor phase boundary.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01758C
The utilization of photocatalysis for CO2 conversion into solar fuels holds significant promise for advancing clean energy solutions; however, there are still many uncertainties regarding the surface mechanisms of the reaction, even for the most commonly studied TiO2-based photocatalytic systems. Of special relevance is the origin of photoconverted products and the role played by adventitious carbon species on the photocatalyst surface, whose nature and origin lack unambiguous identification to date. In this study, we investigated the dynamic nature of vapor-phase photocatalytic CO2 reduction using a benchmark Pt/TiO2 photocatalyst. To identify carbon species on the photocatalyst surface, we reported a comprehensive analytical approach involving X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and operando Fourier-transform infrared (FTIR) spectroscopy during the activation and photocatalytic reduction of CO2. Through this multi-technique approach, we were able to differentiate initial carbonaceous surface species and identify active intermediates during reactions. Upon irradiation, carbon species in the form of carboxylates get involved in reactions with photocatalytically activated surface adsorbed water and can contribute to 40% of methane yields in the first few minutes of irradiation, therefore hindering a reliable quantification of CO2 conversion levels. This was confirmed by exposure of the catalyst to light and water vapor during ten irradiation cycles, which significantly reduced the amount of methane and C-species on the catalyst surface. Transient activity was identified as the dominant factor driving methane production. Moreover, reactivation of the catalyst can be achieved through periodic irradiation conditions, leading to a remarkable 60% increase in methane production yields during 180 minutes of irradiation. These findings shed light on the mechanisms occurring on the photocatalyst surface upon light/dark transition steps and demonstrate the potential for enhancing CO2 photoreduction performance through periodic irradiation strategies.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01723K
Owing to the weakness of the interaction between chlorohydrocarbon and the host framework, the development of reversible and vapochromic coordination polymer (CP)-based luminescence sensors for the detection of CH2Cl2 with a fast response is still challenging. In this study, a flexible Cu(I)-CP, [Cu2I2(PPh3)2(PYZ)] (CIPP, PPh3 = triphenylphosphine, PYZ = pyrazine) is reported. The intra-cluster Cu⋯Cu distance in CIPP is quite sensitive to the external stimuli, resulting in the corresponding luminescence color and intensity change. Based on this feature, the fast (11 s), distinguishing (wavelength shift of 45 nm), and reversible luminescence response of CIPP for CH2Cl2 is realized. Crystallographic analysis suggests that the presence/removal of CH2Cl2 can affect the Cu⋯Cu distance, which is the origin of the responsive luminescence. In addition, the multiple weak interactions between CH2Cl2 and the framework afford the strong adsorption of CH2Cl2 into CIPP, which can be maintained for at least 5 minutes when exposed to air, thereby ensuring accuracy in the sensing process.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学1区 | Not | Not |
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Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.20 | 19 | Science Citation Index Expanded | Not |
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